molecular formula C19H24N4O B2623474 N-(4-Tert-butyl-1-cyanocyclohexyl)imidazo[1,2-a]pyridine-6-carboxamide CAS No. 2191582-30-4

N-(4-Tert-butyl-1-cyanocyclohexyl)imidazo[1,2-a]pyridine-6-carboxamide

Cat. No.: B2623474
CAS No.: 2191582-30-4
M. Wt: 324.428
InChI Key: ACZRMWHZAMKVFM-UHFFFAOYSA-N
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Description

N-(4-Tert-butyl-1-cyanocyclohexyl)imidazo[1,2-a]pyridine-6-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The compound’s unique structure makes it a subject of interest in various scientific research fields.

Properties

IUPAC Name

N-(4-tert-butyl-1-cyanocyclohexyl)imidazo[1,2-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-18(2,3)15-6-8-19(13-20,9-7-15)22-17(24)14-4-5-16-21-10-11-23(16)12-14/h4-5,10-12,15H,6-9H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZRMWHZAMKVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)(C#N)NC(=O)C2=CN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Tert-butyl-1-cyanocyclohexyl)imidazo[1,2-a]pyridine-6-carboxamide typically involves multi-component reactions (MCRs). One efficient method reported involves the iodine-catalyzed synthesis via one-pot three-component condensations. This method includes the reaction between an aryl aldehyde, 2-aminopyridine, and tert-butyl isocyanide at room temperature, leading to the formation of imidazo[1,2-a]pyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of multi-component reactions and the use of catalysts like iodine suggest that scalable production could be achieved through similar synthetic routes, optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Tert-butyl-1-cyanocyclohexyl)imidazo[1,2-a]pyridine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidizing agents.

    Substitution: Transition metal catalysts, radical initiators.

    Reduction: Standard reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, radical reactions can lead to various substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

N-(4-Tert-butyl-1-cyanocyclohexyl)imidazo[1,2-a]pyridine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action for N-(4-Tert-butyl-1-cyanocyclohexyl)imidazo[1,2-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and pathways critical for cancer cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Tert-butyl-1-cyanocyclohexyl)imidazo[1,2-a]pyridine-6-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its tert-butyl and cyanocyclohexyl groups contribute to its stability and reactivity, making it a valuable compound for research and potential therapeutic applications.

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